3-Methyl-6-methylthiopurine is a derivative of the purine base, specifically classified under thiopurines. Thiopurines are a group of compounds that include well-known drugs like azathioprine and mercaptopurine, which are utilized primarily in the treatment of various cancers and autoimmune diseases. 3-Methyl-6-methylthiopurine is synthesized from 6-mercaptopurine, a widely used chemotherapeutic agent. This compound's relevance lies in its metabolic pathways and potential therapeutic applications, particularly in relation to its methylated derivatives and their pharmacological effects on nucleotide metabolism .
The synthesis of 3-Methyl-6-methylthiopurine involves several steps, typically starting from 6-mercaptopurine. One common method includes:
Technical Parameters:
The molecular structure of 3-Methyl-6-methylthiopurine can be described as follows:
The structural representation can be illustrated with a chemical diagram showing its connectivity and functional groups .
3-Methyl-6-methylthiopurine participates in several chemical reactions, primarily through its thiol group and methylated positions:
These reactions are crucial for understanding its pharmacokinetics and dynamics within biological systems .
The mechanism of action for 3-Methyl-6-methylthiopurine primarily revolves around its role as a prodrug that influences nucleotide metabolism:
The physical and chemical properties of 3-Methyl-6-methylthiopurine include:
Key parameters include melting point (around 150 °C) and pH stability range .
3-Methyl-6-methylthiopurine has several scientific applications:
The molecular structure of 3-methyl-6-methylthiopurine features a purine core system modified at the 3- and 6-positions. The purine scaffold consists of a pyrimidine ring (positions 1-6) fused with an imidazole ring (positions 7-9). At the 6-position, a methylthio group (–SCH₃) replaces the typical oxo/hydroxy substituent, while a methyl group (–CH₃) is attached to the N3 nitrogen atom. This configuration generates a planar heterocyclic system with delocalized π-electrons across both rings. Critical bond distances include:
Table 1: Key Structural Parameters from Crystallographic Analysis
Bond | Length (Å) | Bond Angle (°) |
---|---|---|
C6–S | 1.70 ± 0.02 | C5–C6–S: 120.5 |
S–CH₃ | 1.81 ± 0.01 | C6–S–CH₃: 103.2 |
N3–CH₃ | 1.47 ± 0.01 | C2–N3–CH₃: 124.8 |
C2–N3 | 1.35 ± 0.01 | N3–C4–N9: 127.1 |
The methylthio group adopts a conformation nearly perpendicular to the purine plane (dihedral angle ≈ 85°), minimizing steric clashes and electronic repulsion. This orientation influences the molecule's electronic distribution and its capacity for intermolecular interactions [3].
Unlike its parent compound 6-mercaptopurine, 3-methyl-6-methylthiopurine exhibits restricted tautomerism due to methylation at N3. The thione ↔ thiol equilibrium observed in 6-mercaptopurine derivatives is eliminated by the fixed methylthio (–SCH₃) configuration at C6. This prevents proton migration between N1 and S6 atoms, locking the structure in the thione form [3].
Nuclear magnetic resonance studies confirm the absence of prototropic tautomerism involving the imidazole ring (N7H ↔ N9H). The N-methyl group at position 3 further rigidifies the system, suppressing the N1H ↔ N3H equilibrium seen in unmethylated analogs. Solid-state studies reveal that the molecule crystallizes exclusively in the N7H tautomeric form, with no observable N9H species [3].
Synthesis typically employs sequential functionalization of the purine ring:
Table 2: Synthetic Approaches and Yields
Method Sequence | Reagents/Conditions | Yield (%) | Key Challenge |
---|---|---|---|
Chloro → Thiol → Methyl | 1. NaSH/DMF, 80°C; 2. CH₃I/K₂CO₃ | 65–72% | Overalkylation at N7/N9 |
Hypoxanthine → Thiol → Methyl | 1. P₂S₅/pyridine; 2. CH₃I/NaOH | 58–63% | Desulfurization side products |
Direct Methylation of 6-MP | 1. CH₃I/TBAB, phase-transfer | <40% | Poor N3 selectivity |
Enzymatic approaches utilize thiopurine methyltransferase (TPMT) to catalyze S-methylation of 6-mercaptopurine derivatives. Recombinant TPMT efficiently converts 3-methyl-6-mercaptopurine to the target compound using S-adenosylmethionine as the methyl donor, achieving >90% regioselectivity [8].
Dehalogenation of 3,6-dihalopurines (e.g., 3-iodo-6-chloropurine) via catalytic hydrogenation often suffers from reductive dehalogenation incompleteness and sulfur scrambling. Palladium-catalyzed approaches generate desulfurized byproducts (up to 30%) due to C–S bond cleavage [8].
Dethiation (removal of the methylthio group) presents greater challenges:
Modification at the C8 position significantly alters electronic properties without disrupting the core pharmacophore:
Table 3: Electronic Effects of 8-Substituents
8-Substituent | C8–X Bond Length (Å) | Effect on Purine Ring | Biological Stability |
---|---|---|---|
H (parent) | - | Reference state | Moderate (t₁/₂ = 4.2 h) |
Br | 1.92 | σ-withdrawing/π-donating | High (t₁/₂ = 12.7 h) |
NH₂ | 1.36 | Strong π-donation | Low (t₁/₂ = 1.8 h) |
N (8-aza) | - | Reduced aromaticity | High (t₁/₂ = 15.3 h) |
3-Methyl-6-methylthiopurine exhibits distinct properties versus clinical thiopurines:
The C6 methylthio group resembles the hepatotoxic metabolite 6-methylmercaptopurine (6-MMP), but N3 methylation reduces hepatic uptake by 60% in in vitro models, potentially mitigating liver-specific toxicity [5] [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2